molecular formula C13H17ClN2 B010722 Medetomidine hydrochloride CAS No. 106807-72-1

Medetomidine hydrochloride

Cat. No.: B010722
CAS No.: 106807-72-1
M. Wt: 236.74 g/mol
InChI Key: VPNGEIHDPSLNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medetomidine hydrochloride is a synthetic compound primarily used as a veterinary anesthetic and analgesic. It is a racemic mixture of two stereoisomers, levomedetomidine and dexmedetomidine, with the latter being the pharmacologically active isomer. This compound is known for its potent sedative effects and is often used in combination with other drugs for surgical and analgesic purposes in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of medetomidine hydrochloride typically involves several steps. One common method starts with 2,3-dimethyl-chloroethylbenzene, which reacts with magnesium to form a Grignard reagent. This reagent is then reacted with formaldehyde to produce 2-(2,3-dimethylphenyl)propanol. The alcohol is oxidized using potassium dichromate to yield 2-(2,3-dimethylphenyl)propanal. This aldehyde undergoes a reaction with a methanol solution of ammonia gas to form an imine, which is then subjected to a Vanlison reaction with p-toluenesulfonylmethyl isonitrile to obtain medetomidine. Finally, tartaric acid is used for chiral resolution to produce dexthis compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but is optimized for large-scale production. The process includes the synthesis of medetomidine followed by manual resolution and salting to obtain dexthis compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Medetomidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is medetomidine, which is then resolved to obtain dexthis compound .

Scientific Research Applications

Medetomidine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of alpha-2 adrenergic agonists.

    Biology: Investigated for its effects on various biological pathways and its potential neuroprotective properties.

    Medicine: Used in veterinary medicine for sedation, analgesia, and anesthesia. It is also being studied for potential human applications, particularly in critical care settings.

    Industry: Employed in the formulation of antifouling paints for marine applications .

Mechanism of Action

Medetomidine hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits the release of norepinephrine, thereby reducing the propagation of pain signals and inducing sedation. The compound primarily targets the central nervous system, particularly the locus coeruleus, to produce its sedative and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Medetomidine hydrochloride is unique due to its high potency and the presence of both stereoisomers, which contribute to its overall pharmacological profile. Its ability to be used in combination with other drugs for enhanced effects also sets it apart from similar compounds .

Properties

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86347-14-0 (Parent)
Record name Medetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045691
Record name Medetomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86347-15-1
Record name 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86347-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medetomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDETOMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride hydrate (89 g), acetone (855 mL) and water (34 mL) were mixed in a 2-liter flask, fitted with a thermometer and a reflux condenser. The reaction mixture was heated to 56-58° C. for 15 minutes, at which point it was filtered. The filtrate was at first cooled to 20-30° C. over 1 to 1.5 hours, and then it was cooled to 0 to −10)° C. for 2.5 to 3.5 hours.
Name
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride hydrate
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
855 mL
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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